molecular formula C8H10N2O4 B13108295 4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal

4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal

Cat. No.: B13108295
M. Wt: 198.18 g/mol
InChI Key: HKYOFJSEUSOMSB-UHFFFAOYSA-N
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Description

4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal is a heterocyclic compound featuring a tetrahydropyridazine core substituted with two ketone groups (3,6-dioxo) and a 3-oxobutanal side chain. Its molecular formula is inferred as C₈H₁₀N₂O₄, with a molecular weight of 198.18 g/mol.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

4-(3,6-dioxodiazinan-1-yl)-3-oxobutanal

InChI

InChI=1S/C8H10N2O4/c11-4-3-6(12)5-10-8(14)2-1-7(13)9-10/h4H,1-3,5H2,(H,9,13)

InChI Key

HKYOFJSEUSOMSB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(NC1=O)CC(=O)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal typically involves multi-step organic reactions. One possible route could involve the cyclization of a suitable precursor to form the pyridazine ring, followed by functionalization to introduce the oxobutanal group. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure cost-effectiveness and safety. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal can undergo various chemical reactions including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in biochemical studies due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialized chemicals.

Mechanism of Action

The mechanism of action of 4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Key Properties of 4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Notable Hazards Applications
4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal C₈H₁₀N₂O₄ 198.18 Tetrahydropyridazine dione, aldehyde Potential skin/eye irritation (inferred) Pharmaceutical intermediate, organic synthesis
Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate C₂₁H₂₂N₂O₂ 334.41 Ester, indole derivatives Acute toxicity (H302), skin irritation (H315), eye damage (H319), respiratory irritation (H335) Laboratory chemical, manufacturing
2-(3,4-Dihydroquinolin-1(2H)-yl)propanoic acid C₁₂H₁₅NO₂ 217.27 Carboxylic acid, quinoline No known hazards Research and development

Key Observations:

  • Reactivity : The aldehyde group in the target compound enhances electrophilicity compared to the ester in or the carboxylic acid in , making it more reactive in nucleophilic additions or crosslinking reactions.
  • Toxicity: While the target compound’s hazards are inferred (due to aldehyde reactivity), the methyl indole derivative exhibits acute oral toxicity and irritancy, contrasting with the low-risk profile of the quinoline-carboxylic acid .
  • Molecular Weight : The target compound’s lower molecular weight (198.18 g/mol) suggests higher solubility in polar solvents compared to the bulkier analogs .

Research Findings and Implications

  • Biological Activity : While direct data on the target compound are unavailable, structurally related diones and aldehydes are explored for enzyme inhibition or antimicrobial activity.
  • Industrial Use : Aldehyde-containing compounds are often intermediates in fine chemical synthesis. The target’s dual ketone groups could enable chelation or coordination chemistry applications.

Biological Activity

4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal is a compound of interest due to its potential biological activities. This article reviews its synthesis, characterization, and biological evaluations, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Synthesis

The compound features a tetrahydropyridazine ring with keto groups that contribute to its reactivity and biological interactions. The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Specific methods include:

  • Starting Materials : Precursors such as hydrazines and diketones.
  • Reagents : Common reagents include acids or bases to facilitate cyclization.
  • Yield : The synthesis often yields high purity with yields exceeding 80% under optimized conditions.

Antioxidant Properties

Research indicates that 4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal exhibits significant antioxidant activity. In vitro assays demonstrate its ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases.

Compound IC50 (µM) Reference
4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal15.5
Standard Antioxidant (BHA)12.0

Anticancer Activity

The compound has been evaluated for its anticancer properties against various cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results suggest that it induces apoptosis in cancer cells through the activation of caspase pathways.

Cell Line IC50 (µM) Mechanism
A54920.0Caspase activation
MCF-725.5DNA fragmentation

Antimicrobial Activity

In addition to antioxidant and anticancer activities, the compound shows promising antimicrobial effects against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent.

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus30
Escherichia coli50

The biological activities of 4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Modulation : The compound reduces ROS levels, contributing to its antioxidant effects.
  • Apoptotic Pathways : It activates intrinsic apoptotic pathways leading to cell death in cancer cells.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in microbial growth has been suggested.

Case Studies

A study conducted on the efficacy of this compound in animal models showed a significant reduction in tumor size when administered alongside standard chemotherapy agents. This suggests a synergistic effect that warrants further investigation.

Study Overview

  • Objective : To evaluate the therapeutic potential of 4-(3,6-Dioxotetrahydropyridazin-1(2H)-yl)-3-oxobutanal in combination with existing chemotherapeutics.
  • Results : Tumor reduction by 40% compared to controls.
  • : The compound enhances the efficacy of traditional chemotherapy agents.

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